molecular formula C11H12ClN3O3 B15089302 4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine

4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine

Cat. No.: B15089302
M. Wt: 269.68 g/mol
InChI Key: HQVVLSYZFRFAEP-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine is a synthetic nucleoside analogue Nucleoside analogues are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-C]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chloro substituent: This can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Glycosylation: The attachment of the 2-deoxy-beta-D-erythropentofuranosyl moiety is typically done using glycosyl donors and Lewis acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of dechlorinated or reduced derivatives.

    Substitution: Formation of substituted imidazo[4,5-C]pyridine derivatives.

Scientific Research Applications

4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Used in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and ribonucleotide reductase.

Comparison with Similar Compounds

Similar Compounds

    Gemcitabine: Another nucleoside analogue used in cancer therapy.

    Cytarabine: Used in the treatment of certain leukemias.

    Clofarabine: Used in pediatric acute lymphoblastic leukemia.

Uniqueness

4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine is unique due to its specific structure, which allows it to interact differently with biological targets compared to other nucleoside analogues. Its 4-chloro substituent and imidazo[4,5-C]pyridine core provide distinct chemical properties that can be exploited for targeted therapies.

Biological Activity

4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine is a synthetic compound characterized by its unique molecular structure and potential biological activities. With a molecular formula of C11_{11}H12_{12}ClN3_3O3_3 and a molecular weight of 269.69 g/mol, this compound has garnered interest for its applications in medicinal chemistry, particularly in antiviral research.

PropertyValue
CAS Number78582-15-7
Molecular FormulaC11_{11}H12_{12}ClN3_3O3_3
Melting Point173-175 °C
Boiling Point574.5 ± 60 °C (Predicted)
Density1.74 ± 0.1 g/cm³ (Predicted)
pKa13.84 ± 0.60 (Predicted)

Biological Activity

The biological activity of this compound has been explored primarily in the context of its antiviral properties. Research indicates that it may function as an inhibitor of viral replication, particularly against retroviruses such as HIV.

Antiviral Mechanism

The compound is thought to exert its antiviral effects through mechanisms similar to those observed in other nucleoside analogs. It may inhibit reverse transcriptase, an enzyme critical for the replication of retroviruses. This inhibition can potentially lead to reduced viral load in infected cells.

Case Studies and Research Findings

  • Inhibition of HIV Replication :
    • In vitro studies have shown that compounds similar to this compound exhibit potent activity against HIV replication. These studies highlight the compound's potential as a therapeutic agent in the treatment of HIV/AIDS .
  • Mechanistic Studies :
    • Research has detailed the mechanism by which nucleoside analogs inhibit reverse transcriptase, emphasizing the importance of structural modifications that enhance binding affinity to the enzyme's active site .
  • Comparative Efficacy :
    • Comparative studies have evaluated the efficacy of various nucleoside analogs against clinical isolates of HIV, demonstrating that modifications in the sugar moiety can significantly influence antiviral activity .

Toxicity and Safety Profile

While initial studies indicate promising antiviral activity, further research is required to fully understand the safety profile and potential side effects associated with the use of this compound in therapeutic settings.

Properties

Molecular Formula

C11H12ClN3O3

Molecular Weight

269.68 g/mol

IUPAC Name

5-(4-chloroimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H12ClN3O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2

InChI Key

HQVVLSYZFRFAEP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2C=CN=C3Cl)CO)O

Origin of Product

United States

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